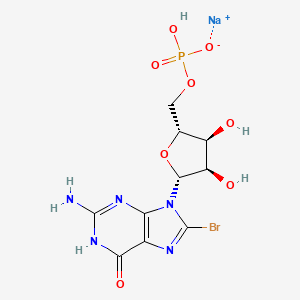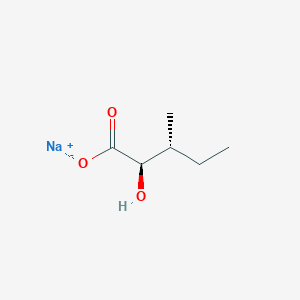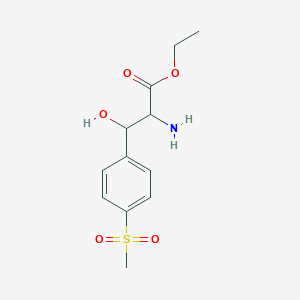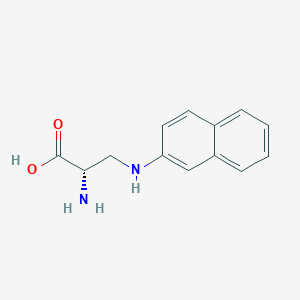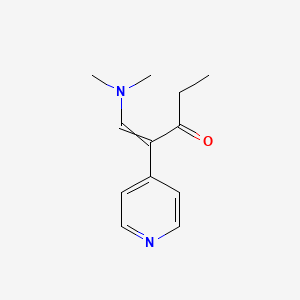
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) is a synthetic chemotherapeutic agent belonging to the quinolone carboxylic acid derivatives. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. It is particularly effective against both Gram-negative and Gram-positive bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) typically involves multiple steps:
Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative under controlled conditions to introduce the cyclopropyl group.
Piperazine Derivatization: The 4-ethyl-1-piperazinyl group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with the quinoline intermediate.
Oxidation: The final step involves the oxidation of the intermediate to form the 4-oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Steps: Including crystallization, filtration, and chromatography to achieve the desired purity levels.
Quality Control: Rigorous testing for impurities and consistency in the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing the 4-oxo group to a hydroxyl group.
Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
N-oxides: From oxidation reactions.
Hydroxyl derivatives: From reduction reactions.
Substituted quinolines: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound is used as a model system for studying quinolone derivatives and their reactivity. It serves as a reference compound in the development of new synthetic methodologies.
Biology
Biologically, it is used to study the mechanisms of antibacterial action and resistance. It helps in understanding how quinolone antibiotics interact with bacterial DNA gyrase and topoisomerase IV.
Medicine
Medically, this compound is a key ingredient in various antibacterial formulations. It is used to treat infections in both human and veterinary medicine, particularly those caused by resistant bacterial strains.
Industry
In the industrial sector, it is used in the production of antibacterial agents and as an intermediate in the synthesis of other pharmaceutical compounds.
作用机制
The antibacterial activity of this compound is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone derivative with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum activity and higher potency.
Norfloxacin: Used primarily for urinary tract infections.
Uniqueness
Compared to these compounds, 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) is unique due to its specific structural modifications, which confer enhanced activity against certain resistant bacterial strains and a favorable pharmacokinetic profile.
属性
CAS 编号 |
1241986-04-8 |
|---|---|
分子式 |
C26H27ClFN3O3 |
分子量 |
483.9622832 |
同义词 |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-chlorophenyl)Methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


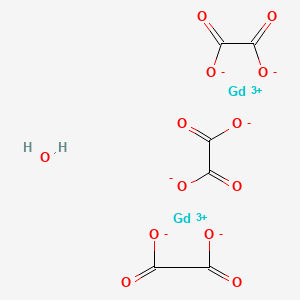
![(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1141472.png)
![methyl (2S,3R,4S)-4-[2-[[(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-4-yl]methoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1141476.png)
